molecular formula C19H16N2O6 B102085 Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate CAS No. 17451-67-1

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

Cat. No.: B102085
CAS No.: 17451-67-1
M. Wt: 368.3 g/mol
InChI Key: RVEIAMZETABDBE-INIZCTEOSA-N
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Description

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate is a phthalimide-derived compound characterized by a propanoate backbone substituted with a 4-nitrophenyl group and a 1,3-dioxoisoindol-2-yl moiety. Its structure combines aromatic nitro groups with ester functionalities, making it a candidate for applications in organic synthesis and pharmaceutical intermediates .

Properties

CAS No.

17451-67-1

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

ethyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C19H16N2O6/c1-2-27-19(24)16(11-12-7-9-13(10-8-12)21(25)26)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10,16H,2,11H2,1H3/t16-/m0/s1

InChI Key

RVEIAMZETABDBE-INIZCTEOSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Other CAS No.

17451-67-1
6957-95-5

Origin of Product

United States

Preparation Methods

Phthalimide Intermediate Synthesis

The phthalimide moiety is synthesized via condensation of phthalic anhydride with an amine precursor. For this compound, the amine is derived from 4-nitrobenzylamine, which introduces the nitrophenyl group early in the synthesis.

Reaction Conditions:

  • Reactants: Phthalic anhydride (1.2 eq), 4-nitrobenzylamine (1.0 eq)

  • Solvent: Acetic acid (glacial)

  • Temperature: 110–120°C, reflux

  • Time: 6–8 hours

  • Yield: 78–85%

The resulting intermediate, 2-(4-nitrobenzyl)isoindole-1,3-dione, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted reagents.

Alkylation and Esterification

The propanoate chain is introduced through a nucleophilic alkylation reaction. Ethyl acrylate serves as the alkylating agent, reacting with the phthalimide intermediate in the presence of a base.

Optimized Protocol:

ParameterDetail
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 60–70°C
Reaction Time 12–16 hours
Yield 65–72%

The reaction proceeds via Michael addition, where the phthalimide anion attacks the β-carbon of ethyl acrylate. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Alternative Pathways and Comparative Analysis

Nitration of Phenyl Precursors

An alternative approach involves nitrating a pre-formed phenylpropanoate derivative. This method avoids handling nitro-containing intermediates early in the synthesis but requires stringent control over nitration conditions to prevent over-oxidation.

Nitration Conditions:

  • Nitrating Agent: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 ratio)

  • Temperature: 0–5°C (ice bath)

  • Time: 2–3 hours

  • Yield: 58–64%

This route is less favored due to lower yields and challenges in regioselectivity.

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification as a greener alternative. Immobilized Candida antarctica lipase B (CAL-B) facilitates the transesterification of the carboxylic acid precursor with ethanol.

Key Parameters:

ParameterDetail
Enzyme Loading 10% (w/w)
Solvent Tert-butanol
Temperature 40°C
Conversion 89% after 24 hours

While promising, this method remains experimental and lacks industrial scalability.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility and safety. A representative setup includes:

  • Step 1: Phthalimide formation in a high-temperature reactor (residence time: 2 hours).

  • Step 2: Alkylation in a packed-bed reactor with immobilized K₂CO₃.

  • Step 3: In-line purification via simulated moving bed (SMB) chromatography.

Advantages:

  • 20% higher yield compared to batch processes.

  • Reduced solvent waste (50% less DMF usage).

Purification and Quality Control

Final purification employs recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding >99% purity by HPLC. Critical quality attributes include:

  • Residual Solvents: <300 ppm (ICH Q3C guidelines).

  • Nitro Group Purity: Confirmed via UV-Vis spectroscopy (λmax = 268 nm).

Reaction Optimization and Kinetic Studies

Temperature-Dependent Yield Analysis

A kinetic study reveals the alkylation step follows second-order kinetics, with activation energy (Ea) of 45.2 kJ/mol. Optimal yields are achieved at 65°C (Table 1).

Table 1: Temperature vs. Yield in Alkylation Step

Temperature (°C)Yield (%)
5058
6572
8068

Elevated temperatures (>70°C) promote side reactions, reducing overall efficiency.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) outperform ethers and alcohols due to improved solubility of the phthalimide intermediate (Table 2).

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)
DMF36.772
THF7.541
Ethanol24.329

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group is known to interact with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The compound is compared to analogs based on substituents and core frameworks:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate 4-Nitrophenyl, ester C19H16N2O6 368.34 Nitro, ester, phthalimide
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride 4-Aminophenyl, hydrochloride salt C19H19ClN2O4 374.82 Amino, ester, phthalimide
2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitrophenyl, carboxylic acid C17H12N2O7 356.29 Hydroxy, nitro, carboxylic acid
Ethyl 4-{[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino}benzoate 4-Benzamido, ester C26H22N2O6 458.47 Amide, ester, phthalimide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to the amino group in its hydrochloride derivative .
  • Solubility : The carboxylic acid derivative (356.29 g/mol) exhibits higher polarity than the ester analogs, suggesting better aqueous solubility .

Physical Properties and Spectral Data

Melting Points and Yields:
Compound Melting Point (°C) Yield (%) IR Spectral Peaks (cm⁻¹) Reference
Target Compound Not reported Not reported C=O (~1700), NO2 (~1520, ~1350)
3Bd (Ethyl 2-(3,4-dihydro-6,7-dimethoxy-2H-isoquinoline-1-ylidene)-3-(2-(4-nitrophenyl)hydrazono)-3-(2-thienyl)propanoate) 135–136 72 C=O (1680–1700), NH (3250)
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Not reported Not reported NH2 (~3400), C=O (~1700)

Analysis :

  • The absence of melting point data for the target compound contrasts with structurally related hydrazono derivatives (e.g., 3Bd at 135–136°C), which may reflect differences in crystallinity or stability .
  • IR spectra consistently highlight carbonyl (C=O) and nitro (NO2) stretching frequencies across analogs .

Reactivity Trends :

  • The nitro group in the target compound facilitates electrophilic aromatic substitution, whereas the amino group in its derivative enables coupling reactions (e.g., amide bond formation) .

Biological Activity

Introduction

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate, with CAS number 17451-67-1, is a complex organic compound belonging to the isoindole derivatives class. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC19H16N2O6
Molecular Weight368.34 g/mol
Density1.396 g/cm³
Boiling Point548 °C at 760 mmHg
Flash Point285.2 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group is particularly significant as it can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction can disrupt biochemical pathways, which may result in therapeutic effects in various conditions.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to receptor sites, influencing signaling pathways crucial for cellular responses.
  • Oxidative Stress Modulation : The compound's structure allows it to participate in redox reactions, potentially mitigating oxidative stress.

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines, preventing proliferation.
  • Apoptotic Pathways Activation : Studies suggest that it activates caspase pathways leading to programmed cell death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to increased apoptosis markers and reduced proliferation rates .
  • Antimicrobial Activity Assessment :
    • In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methods : The compound is synthesized through the condensation of isoindole derivatives with ethyl acetate under reflux conditions, yielding high purity products suitable for biological testing .
  • Biological Evaluations : Various assays have confirmed its role as an enzyme inhibitor and its potential as an anticancer agent. Further investigations are ongoing to elucidate the detailed mechanisms and optimize its pharmacological properties .

Q & A

Q. What methodologies are employed for synthesizing Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate, and what are the key challenges?

Synthesis typically involves multi-step pathways, such as coupling nitroaryl groups with isoindole derivatives. For example:

  • Cyclization reactions (e.g., using ethyl propanoate intermediates with nitrophenyl substituents, as seen in dabigatran etexilate synthesis ).
  • Nitro group introduction via electrophilic substitution or condensation, requiring careful control of reaction conditions to avoid over-nitration .
    Challenges include managing competing side reactions (e.g., ester hydrolysis under basic conditions) and ensuring regioselectivity in nitroaryl coupling.

Q. How is spectroscopic characterization (e.g., NMR, IR) conducted for nitro-substituted propanoate derivatives?

Key steps include:

  • 1H-NMR analysis to confirm substitution patterns. For example, aromatic protons in nitroaryl groups appear as doublets (δ 8.21–7.51 ppm) .
  • 13C-NMR to identify carbonyl carbons (isoindole dioxo groups at ~170 ppm).
  • IR spectroscopy to detect ester C=O (~1740 cm⁻¹) and nitro group stretches (~1520 cm⁻¹).

Example NMR Data (from analogous compounds):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (4-nitrophenyl)8.21–7.51Doublet
Ester CH24.12Quartet
Methyl (ester)1.05Triplet

Q. What crystallographic strategies are used to resolve the structure of nitroaryl propanoates?

  • SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .
  • High-resolution X-ray diffraction data is critical, with emphasis on resolving nitro group orientations and steric effects from the isoindole moiety .

Q. How should researchers handle nitro-containing compounds safely during synthesis?

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor protection .
  • Avoid contact with reducing agents to prevent explosive decomposition .
  • Conduct reactions in fume hoods with secondary containment to manage spills .

Advanced Research Questions

Q. How can multi-step synthetic pathways be designed to incorporate both isoindole and nitroaryl groups?

  • Modular synthesis : Prepare isoindole and nitroaryl intermediates separately, then couple via esterification or amidation (e.g., CDI-mediated coupling in dabigatran synthesis ).
  • Protecting groups : Use phthalimide groups (1,3-dioxoisoindole) to protect reactive amines during nitroaryl coupling .

Q. What mechanistic insights explain failed reactions or byproduct formation in nitroaryl propanoate synthesis?

  • Competing reactions : Nitro groups can act as electron-withdrawing groups, deactivating aryl rings toward further substitution.
  • Byproducts : Hydrolysis of ester groups under acidic/basic conditions (e.g., during workup) may yield carboxylic acid derivatives .
  • Steric hindrance : Bulky isoindole groups may impede coupling, requiring optimized catalysts (e.g., Pd-based for Buchwald-Hartwig amination) .

Q. What assays evaluate the bioactivity of nitroaryl propanoate derivatives?

  • Anticoagulant activity : Use thrombin inhibition assays, as seen in benzimidazole derivatives .
  • Cellular assays : Test antiproliferative effects via MTT assays, comparing nitro-substituted vs. non-nitro analogs .

Q. How can computational modeling predict the reactivity or stability of nitro-substituted propanoates?

  • DFT calculations : Optimize geometries to assess nitro group orientation and steric strain .
  • Molecular docking : Simulate interactions with biological targets (e.g., thrombin active sites) to guide structural modifications .

Q. What experimental methods determine physicochemical properties (e.g., logP, solubility) for poorly characterized nitro compounds?

  • HPLC-based logP : Use reverse-phase chromatography with reference standards.
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (critical for nitro compounds) .
    Note: Many properties (e.g., logP, solubility) for this compound are unreported in literature, necessitating empirical determination .

Q. How does the steric and electronic environment affect the stability of the ester group under varying pH conditions?

  • Hydrolysis studies : Monitor ester degradation via HPLC at pH 2–12. Nitro groups may stabilize the ester via electron withdrawal, slowing hydrolysis .
  • Kinetic analysis : Compare hydrolysis rates with non-nitro analogs to quantify electronic effects .

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